molecular formula C11H10N2OS B573965 5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine CAS No. 175841-10-8

5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine

Cat. No.: B573965
CAS No.: 175841-10-8
M. Wt: 218.274
InChI Key: QPGOKVQDWKVTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring substituted with a methoxy group and a prop-2-yn-1-ylamine group

Preparation Methods

The synthesis of 5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the prop-2-yn-1-ylamine group: This can be done through a nucleophilic substitution reaction where the amine group is introduced using propargyl bromide in the presence of a base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

175841-10-8

Molecular Formula

C11H10N2OS

Molecular Weight

218.274

IUPAC Name

5-methoxy-N-prop-2-ynyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H10N2OS/c1-3-6-12-11-13-9-7-8(14-2)4-5-10(9)15-11/h1,4-5,7H,6H2,2H3,(H,12,13)

InChI Key

QPGOKVQDWKVTAJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)NCC#C

Synonyms

2-Benzothiazolamine,5-methoxy-N-2-propynyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.